1,8-Naphthyridine-2-carbaldehyde
Overview
Description
1,8-Naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 8, with an aldehyde functional group at position 2. The unique structure of this compound makes it an important intermediate in organic synthesis and a valuable compound in various scientific research applications.
Mechanism of Action
Target of Action
1,8-Naphthyridine-2-carbaldehyde (1,8-NCA) is a heterocyclic compound that has been utilized in diverse scientific research areas . It has been found to have a wide range of biological activities and photochemical properties . and has been involved in the study of enzyme inhibition and enzyme-triggered reactions.
Mode of Action
It’s known that 1,8-nca and its derivatives interact with various biological targets, leading to diverse biological activities . For instance, some 1,8-naphthyridine derivatives have shown antibacterial properties related to the fluoroquinolones .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and action.
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridine-2-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in fatty acid synthesis in Mycobacterium tuberculosis . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In immune cells, it acts as a selective CB2 agonist, modulating immune responses and reducing inflammation . This compound has also been found to inhibit cell proliferation and down-regulate the production of pro-inflammatory cytokines such as TNF-α. Furthermore, this compound can influence cell signaling pathways, including the Akt, Erk, and NF-kB pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its binding to enoyl-ACP reductase in Mycobacterium tuberculosis inhibits fatty acid synthesis, leading to the suppression of bacterial growth . Additionally, this compound can form complexes with metal ions, which can enhance its binding affinity to target proteins and modulate their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as enoyl-ACP reductase, affecting fatty acid synthesis and energy production . Additionally, this compound can modulate the levels of metabolites, influencing cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to proteins and its ability to form complexes with metal ions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2-carbaldehyde can be synthesized through several methods, including:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Synthesis: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine ring.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridine derivatives through various coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Chemical Reactions Analysis
1,8-Naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: 1,8-Naphthyridine-2-carboxylic acid.
Reduction: 1,8-Naphthyridine-2-methanol.
Substitution: Various substituted 1,8-naphthyridine derivatives.
Scientific Research Applications
1,8-Naphthyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,8-Naphthyridine-2-carbaldehyde can be compared to other naphthyridine derivatives, such as:
1,5-Naphthyridine: Contains nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.
Uniqueness of this compound: The unique positioning of the nitrogen atoms and the aldehyde group in this compound imparts specific reactivity and makes it a versatile intermediate for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
1,8-naphthyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEQVJDZTRPUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365984 | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-45-9 | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-naphthyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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